4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide
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Overview
Description
4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is an organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes both hydroxyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 4-hydroxy-N-methylbenzene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(4-hydroxyphenyl)benzamide
- 4-Hydroxy-2-quinolones
- Roquinimex
Comparison
Compared to similar compounds, 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is unique due to its dual hydroxyl and sulfonamide functionalities. This dual functionality enhances its reactivity and broadens its range of applications. Additionally, its specific structural arrangement allows for unique interactions with biological targets, distinguishing it from other related compounds.
Properties
CAS No. |
919486-78-5 |
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Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H13NO4S/c1-14(10-2-4-11(15)5-3-10)19(17,18)13-8-6-12(16)7-9-13/h2-9,15-16H,1H3 |
InChI Key |
KKOACWGTXAMBDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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